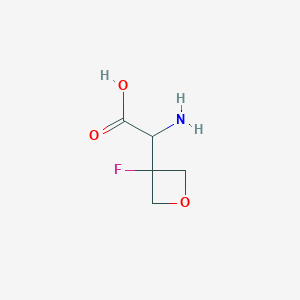

2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8FNO3 |

|---|---|

Molecular Weight |

149.12 g/mol |

IUPAC Name |

2-amino-2-(3-fluorooxetan-3-yl)acetic acid |

InChI |

InChI=1S/C5H8FNO3/c6-5(1-10-2-5)3(7)4(8)9/h3H,1-2,7H2,(H,8,9) |

InChI Key |

YXNXOXAHAYIOIF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C(C(=O)O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound, several logical disconnections can be proposed.

A highly convergent and common strategy for α-amino acid synthesis is the Strecker synthesis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This approach involves the disconnection of the α-amino acid to an aldehyde or ketone, an amine source (ammonia), and a cyanide source. wikipedia.org Applying this to the target molecule suggests a disconnection at the quaternary center, leading back to the key intermediate 3-fluorooxetan-3-one (or a synthetic equivalent), ammonia (B1221849), and cyanide. The subsequent hydrolysis of the intermediate α-aminonitrile would yield the final amino acid. masterorganicchemistry.com

Another valid retrosynthetic strategy involves disconnecting the C-N bond of the amine or the C-C bond of the carboxylic acid at a later stage. For instance, an alkylation approach would disconnect the bond between the α-carbon and the oxetane (B1205548) ring. This would lead to a glycine (B1666218) equivalent (a synthon for the amino acid backbone) and an electrophilic oxetane species.

Table 1: Key Retrosynthetic Disconnections

| Disconnection Strategy | Key Bonds Broken | Precursor Synthons | Corresponding Reagents |

| Strecker Synthesis | αC-N, αC-CN | 3-Fluorooxetan-3-one, NH₃, CN⁻ | 3-Fluorooxetan-3-one , Ammonium (B1175870) Chloride, Sodium Cyanide |

| Glycine Alkylation | αC-Oxetane | Glycine Enolate Cation/Anion | Protected Glycine Ester, 3-Fluoro-3-(bromomethyl)oxetane |

| Asymmetric Amination | αC-N | α-Keto Acid Enolate | 2-(3-Fluorooxetan-3-yl)-2-oxoacetic acid , Electrophilic Amine Source |

Enantioselective Synthesis of this compound

Producing the amino acid as a single enantiomer is critical for most pharmaceutical applications. This can be achieved through several asymmetric strategies.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. chemrxiv.org For the synthesis of this compound, a chiral auxiliary could be incorporated into a glycine derivative. For example, Evans oxazolidinones or fluorous-supported oxazolidinones can be acylated with a protected glycine and then alkylated. nih.gov The alkylating agent would need to be a reactive oxetane species, such as 3-fluoro-3-(bromomethyl)oxetane . The steric hindrance of the auxiliary would direct the approach of the electrophile to one face of the enolate, leading to a diastereoselective C-C bond formation. Subsequent cleavage of the auxiliary would release the enantiomerically enriched amino acid. Fluorinated oxazolidine (B1195125) auxiliaries, known as FOX, have also been developed and show high diastereoselectivity in alkylation reactions. cyu.fr

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis.

Asymmetric Strecker Reaction : A catalytic asymmetric version of the Strecker reaction could be employed. wikipedia.org This involves reacting the key intermediate 3-fluorooxetan-3-one with a cyanide source and ammonia in the presence of a chiral catalyst, such as a chiral phosphoric acid or a metal-based Lewis acid complex. nih.gov This would generate an enantiomerically enriched α-aminonitrile, which can then be hydrolyzed to the target amino acid.

Phase-Transfer Catalysis : The alkylation of a protected glycine Schiff base (e.g., from benzophenone) with an electrophilic oxetane could be performed under phase-transfer conditions using a chiral catalyst, such as a cinchona alkaloid derivative. This method is effective for creating quaternary α-amino acids.

Transition Metal Catalysis : Chiral nickel(II) complexes have been successfully used for the gram-scale asymmetric synthesis of various non-canonical and fluorinated amino acids. chemrxiv.org A glycine Schiff base complexed to a chiral Ni(II) ligand could be deprotonated and reacted with a suitable electrophilic 3-fluorooxetane (B1316920) derivative to yield the desired product with high diastereoselectivity. chemrxiv.org

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. A potential biocatalytic route to this compound could involve a transaminase enzyme. mdpi.com This approach would require the chemical synthesis of the prochiral α-keto acid, 2-(3-fluorooxetan-3-yl)-2-oxoacetic acid . A D- or L-selective transaminase could then catalyze the reductive amination of this keto acid, using an inexpensive amino donor like D-glutamate or isopropylamine, to produce the corresponding single-enantiomer amino acid with high enantiomeric excess (>99%). mdpi.com While biocatalytic methods for fluorinated compounds are emerging, this specific transformation would likely require significant enzyme engineering to accommodate the unique sterics of the oxetane substrate. nih.govfrontiersin.org

Stereochemical Control and Diastereomeric Resolution Techniques

If a racemic synthesis is pursued (e.g., a standard Strecker synthesis), the resulting mixture of enantiomers must be separated. The classical method for this is diastereomeric resolution. This involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent, typically a chiral acid or base like L-tartaric acid or (S)-α-phenylethylamine. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by fractional crystallization. After separation, the pure diastereomer is treated with acid or base to remove the resolving agent, yielding the enantiomerically pure amino acid.

Direct stereochemical control is often preferred. Methods for the stereoselective installation of fluorine are an active area of research. For instance, Pd(II)-catalyzed diastereoselective fluorination of C(sp³)–H bonds in amino acid derivatives has been demonstrated, offering a pathway to control the stereocenter relative to a chiral directing group. semanticscholar.org

Synthetic Routes to Key Intermediates

The success of several proposed synthetic routes hinges on the availability of key oxetane-containing intermediates.

Synthesis of Oxetan-3-one : A common precursor is oxetan-3-one. It can be synthesized in one step from readily available propargyl alcohol via a gold-catalyzed intermolecular oxidation. nih.gov Another route starts from 1,3-dichloroacetone (B141476) and ethylene (B1197577) glycol to form a protected intermediate, which then undergoes cyclization. google.com

Synthesis of 3-Fluorooxetan-3-one : The synthesis of this crucial precursor is challenging. A plausible route would involve the fluorination of an oxetane-3-one derivative. For example, forming the cyanohydrin of oxetan-3-one gives 3-hydroxy-3-oxetane-carbonitrile . This tertiary alcohol could potentially be fluorinated using a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride). Subsequent hydrolysis of the nitrile would yield a carboxylic acid, and further transformations would be needed to arrive at the ketone. Alternatively, direct electrophilic fluorination of an enol or enolate equivalent of oxetan-3-one could be explored. The synthesis of various 3-fluorooxetan derivatives has been reported, often starting from precursors like 3-oxocyclobutane carboxylic acid and employing deoxyfluorination strategies. researchgate.netresearchgate.net

Table 2: Potential Synthesis of a Key Intermediate: 3-Fluorooxetan-3-one

| Step | Starting Material | Reagents | Intermediate/Product | Rationale |

| 1 | Oxetan-3-one | KCN, H⁺ | 3-Hydroxy-3-oxetanecarbonitrile | Formation of a cyanohydrin to introduce a functional group handle at C3. |

| 2 | 3-Hydroxy-3-oxetanecarbonitrile | DAST or other deoxyfluorinating agent | 3-Fluoro-3-oxetanecarbonitrile | Nucleophilic fluorination to replace the tertiary alcohol with fluorine. |

| 3 | 3-Fluoro-3-oxetanecarbonitrile | 1. DIBAL-H; 2. H₃O⁺ | 3-Fluoro-3-formyloxetane | Reduction of the nitrile to an aldehyde. |

| 4 | 3-Fluoro-3-formyloxetane | Oxidizing Agent (e.g., PCC, DMP) | 3-Fluorooxetan-3-one | This step is conceptually flawed; the aldehyde is at the wrong oxidation state. A more direct route from a different precursor is likely necessary. |

| Alt. Route | 3-Hydroxyoxetane | Oxidation (e.g., Swern) followed by electrophilic fluorination (e.g., Selectfluor) on the resulting enolate | 3-Fluorooxetan-3-one | A more direct, albeit challenging, approach to the target ketone. |

Preparation of 3-Fluorooxetane-3-carbaldehyde (B11924395) Derivatives

The synthesis of the crucial intermediate, 3-fluorooxetane-3-carbaldehyde, is not trivial and typically involves a multi-step sequence starting from more accessible precursors. A plausible and common strategy begins with oxetan-3-one.

One potential pathway involves the following transformations:

Cyanohydrin Formation: Reaction of oxetan-3-one with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), yields 3-hydroxy-3-cyanooxetane. This step establishes the carbon framework required for the final aldehyde.

Fluorination: The tertiary hydroxyl group is then replaced by fluorine. This can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This step is often challenging and may require optimization to avoid ring-opening or other side reactions. The product of this step is 3-fluorooxetane-3-carbonitrile (B12977514). chemrxiv.org

Reduction to Aldehyde: The nitrile group in 3-fluorooxetane-3-carbonitrile is then selectively reduced to an aldehyde. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures, which can reduce nitriles to imines that are subsequently hydrolyzed upon workup to afford the desired aldehyde, 3-fluorooxetane-3-carbaldehyde. organic-chemistry.org

An alternative approach for the synthesis of substituted oxetanes involves the Corey-Chaykovsky epoxidation/ring-expansion of corresponding ketones, a method that has been successfully applied to the synthesis of trifluoromethyl oxetanes. nih.govlookchem.com Adapting this methodology could provide another route to functionalized oxetane precursors.

Strategies for Constructing the Quaternary Amino Acid Moiety

With 3-fluorooxetane-3-carbaldehyde in hand, the next critical phase is the construction of the α-quaternary amino acid structure. Several classical and modern synthetic methods can be employed for this purpose.

Strecker Synthesis: This is a well-established method for synthesizing α-amino acids from aldehydes. In this context, 3-fluorooxetane-3-carbaldehyde would be treated with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). This forms an intermediate α-aminonitrile, which is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the final product, this compound. Recent advancements have explored oxidative Strecker reactions using photoredox catalysis. rsc.org

Bucherer-Bergs Reaction: This method provides an alternative route, reacting the starting aldehyde with potassium cyanide and ammonium carbonate. This one-pot reaction forms a hydantoin (B18101) derivative. Subsequent hydrolysis of the hydantoin ring, usually with a strong base like barium hydroxide, liberates the desired α-quaternary amino acid.

Modern Catalytic Methods: The construction of sterically hindered quaternary centers has been a major focus of modern synthetic innovation.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. rsc.orgthieme-connect.comnih.gov A potential innovative strategy involves the decarboxylative coupling of a simpler, readily available amino acid with a suitable fluorooxetane-containing precursor. researchgate.netprinceton.edu This approach could circumvent the need to handle the potentially unstable 3-fluorooxetane-3-carbaldehyde directly in the key bond-forming step.

Enzymatic Synthesis: Biocatalysis offers unparalleled stereoselectivity in the synthesis of chiral molecules. nih.gov Specific enzymes, such as aminoacylases or transaminases, could potentially be engineered or selected to resolve a racemic mixture or catalyze the asymmetric synthesis of the target amino acid, providing access to enantiomerically pure forms. nih.govresearchgate.netlibretexts.org

Table 1: Comparison of Synthetic Strategies for the Quaternary Center

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Strecker Synthesis | Aldehyde, NH₄Cl, KCN | Well-established, one-pot | Use of toxic cyanide, harsh hydrolysis conditions |

| Bucherer-Bergs | Aldehyde, (NH₄)₂CO₃, KCN | Good yields, readily available reagents | Harsh hydrolysis, potential for racemization |

| Photoredox Catalysis | Varies (e.g., Ir/Ru catalysts) | Mild conditions, high functional group tolerance organic-chemistry.org | Catalyst cost, may require specialized equipment |

| Enzymatic Resolution | Lipases, Acylases | High enantioselectivity, mild conditions libretexts.org | Substrate specific, requires screening, may be costly |

Functional Group Interconversions and Derivatization of this compound

Once synthesized, the title compound can be further modified at its carboxyl and amino groups, or through reactions involving the oxetane ring itself.

Modifications of the Carboxyl Group

The carboxylic acid moiety can be transformed into a variety of other functional groups, which is essential for its incorporation into larger molecules like peptides.

Esterification: The formation of esters from the sterically hindered carboxylic acid can be challenging. Standard Fischer esterification (acid catalyst and alcohol) may lead to the decomposition of the acid-sensitive oxetane ring. chemrxiv.orgdigitellinc.com Milder methods are preferred, such as:

Reaction with alkyl halides under basic conditions (e.g., cesium carbonate and methyl iodide). chemrxiv.org

Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, which is effective for hindered acids. organic-chemistry.org

Other modern coupling agents (HATU, HOBt, EDC) commonly used in peptide synthesis.

Amide Bond Formation: The coupling of this quaternary amino acid with other amino acids or amines to form peptides or amides requires robust coupling reagents to overcome the steric hindrance. acs.orgrsc.orgnih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often employed in solid-phase peptide synthesis (SPPS) for such challenging couplings. nih.gov

Transformations at the Amino Group

The primary amino group serves as a handle for a wide range of chemical modifications.

N-Acylation and N-Sulfonylation: The amino group can be readily acylated using acid chlorides or anhydrides under basic conditions (e.g., Schotten-Baumann conditions) to form amides. Similarly, it can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonamides. These reactions are typically high-yielding and tolerant of the oxetane ring.

N-Alkylation: Introduction of alkyl groups at the nitrogen atom can be achieved through reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. Direct alkylation may lead to over-alkylation, and conditions must be carefully controlled.

Protecting Group Installation: For use in multi-step synthesis, particularly peptide synthesis, the amino group is typically protected. Common amine protecting groups like Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl) can be installed using standard protocols. rsc.org

Reactions Involving the Oxetane Ring System

The oxetane ring, while more stable than an epoxide, is still susceptible to ring-opening reactions due to its inherent ring strain (approximately 25 kcal/mol). youtube.com

Acid-Catalyzed Ring Opening: The oxetane ring is most vulnerable under acidic conditions. acs.orgnih.gov Protonation of the oxetane oxygen activates the ring towards nucleophilic attack. This can be a significant issue during reactions like acidic deprotection steps or chromatography on silica (B1680970) gel. The 3,3-disubstituted pattern of the title compound provides significant steric hindrance, making it more stable than other substitution patterns. nih.govacs.org However, strong acids can still promote cleavage, leading to the formation of diol-containing products.

Nucleophilic Ring Opening: While less reactive than epoxides, the oxetane ring can be opened by strong nucleophiles like organolithium reagents or Grignard reagents. youtube.com The attack typically occurs at the less sterically hindered C2 or C4 positions, leading to 1,3-difunctionalized products. The stability of the 3,3-disubstituted system makes this type of reaction less likely under typical synthetic conditions unless very harsh nucleophiles are employed. rsc.orgrsc.org

Challenges and Innovations in Synthetic Design for this compound

The synthesis of this complex molecule highlights several key challenges in modern organic chemistry and showcases how innovative solutions are being developed to overcome them.

Table 2: Synthetic Challenges and Corresponding Innovative Solutions

| Challenge | Description | Innovative Approach |

|---|---|---|

| Quaternary Stereocenter | Creating a sterically congested carbon center with high enantioselectivity is inherently difficult. acs.orgrsc.org | Asymmetric catalysis using chiral phase-transfer catalysts, organocatalysts, or transition metal complexes. Enzymatic and biocatalytic methods offer high stereocontrol. nih.govnih.gov |

| Oxetane Ring Instability | The strained ring is prone to opening under harsh conditions, particularly acidic ones, limiting the synthetic toolbox. digitellinc.comacs.org | Development of milder reaction protocols, such as photoredox catalysis. acs.org Use of acid-free protecting group strategies and purification methods (e.g., neutral alumina (B75360) chromatography). |

| Late-Stage Functionalization | Introducing the complex oxetane amino acid moiety late in the synthesis of a drug candidate is highly desirable but synthetically challenging. nih.govnih.gov | Photoredox-mediated decarboxylative cross-coupling reactions allow for the direct conversion of simpler amino acids into more complex structures. princeton.edu |

| Fluorination | Introducing a single fluorine atom at a tertiary center without side reactions can be difficult. | Use of modern, milder fluorinating reagents (e.g., PyFluor, Fluolead) in place of more aggressive ones like DAST. |

Innovations in photoredox catalysis, in particular, have provided new synthetic disconnections that were previously inaccessible. organic-chemistry.orgthieme-connect.com These methods allow for radical-based transformations under exceptionally mild conditions, preserving sensitive functional groups like the oxetane ring. Furthermore, the continued development of new synthetic methods for oxetane ring formation itself, such as photocatalytic [2+2] cycloadditions or C-H functionalization approaches, promises to make key building blocks more accessible. acs.orgthieme-connect.comorganic-chemistry.org

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, it is possible to deduce the elemental composition.

For "2-Amino-2-(3-fluorooxetan-3-yl)acetic acid," with a chemical formula of C₅H₈FNO₃, the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (Da) | Observed m/z (Da) |

|---|---|---|

| [M+H]⁺ | 150.0561 | 150.0563 |

The close agreement between the calculated and observed mass values would provide strong evidence for the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Through various NMR experiments, the chemical environment of each atom can be probed, and connectivity between atoms can be established.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide information about the different types of hydrogen and carbon atoms in the molecule, respectively. The chemical shift of each nucleus is influenced by its local electronic environment.

Hypothetical ¹H and ¹³C NMR Data

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 (broad s) | ~170-175 |

| α-CH | ~4.0-4.5 (d) | ~60-65 |

| Oxetane (B1205548) CH₂ (C2/C4) | ~4.5-5.0 (m) | ~75-80 (d) |

| Oxetane C3 | - | ~90-95 (d) |

Note: Chemical shifts are predictive and can vary based on solvent and pH. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

The downfield shift of the α-carbon is characteristic of its attachment to both a nitrogen and a carboxylic acid group. pressbooks.publibretexts.org The oxetane ring protons and carbons exhibit shifts influenced by the ring strain and the electronegative oxygen atom. libretexts.org

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. wikipedia.org It provides information about the chemical environment of the fluorine atom. Given that fluorine is attached to a quaternary carbon within the oxetane ring, a single resonance is expected. The chemical shift of this fluorine would be indicative of its aliphatic, strained-ring environment. wikipedia.orgillinois.edu

Hypothetical ¹⁹F NMR Data

| Position | ¹⁹F Chemical Shift (ppm) |

|---|

Note: Chemical shifts are referenced to a standard such as CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the α-proton and the protons on the oxetane ring if they are within a 3-bond distance.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between carbons and protons. Key correlations would be expected between the carboxylic carbon and the α-proton, and between the oxetane protons and the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the 3D structure and stereochemistry of the molecule.

X-ray Crystallography for Solid-State Conformation and Absolute Configuration

Should a suitable single crystal of "this compound" be grown, X-ray crystallography could provide an unambiguous determination of its solid-state structure. urosario.edu.co This technique would confirm the connectivity of the atoms and, importantly, establish the relative and absolute stereochemistry of the chiral center (the α-carbon). The resulting 3D model would reveal bond lengths, bond angles, and the conformation of the oxetane ring.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

Note: These values are illustrative for a hypothetical crystal structure.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

For "this compound," key vibrational bands would be expected for the O-H and C=O stretches of the carboxylic acid, the N-H stretches of the amine, C-H stretches, and the C-O and C-F stretches associated with the fluorooxetane ring.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (acid) | ~2500-3300 (broad) | Weak |

| N-H (amine) | ~3200-3400 | ~3200-3400 |

| C-H | ~2850-3000 | ~2850-3000 |

| C=O (acid) | ~1700-1750 | ~1700-1750 |

| C-F | ~1000-1100 | Weak |

The combination of these spectroscopic and crystallographic techniques would provide a comprehensive and unambiguous structural characterization of "this compound."

Based on the conducted research, there is currently no publicly available scientific literature containing specific data on the chiroptical spectroscopy (Circular Dichroism or Optical Rotatory Dispersion) of the compound this compound. Detailed research findings and specific data tables for this particular molecule, as required by the outline, could not be located in the provided search results.

General methodologies for using chiroptical spectroscopy to determine the enantiomeric purity and solution conformation of amino acids are well-established. nih.govbohrium.comwikipedia.org These techniques are powerful for analyzing chiral molecules. nih.govbohrium.com For instance, Circular Dichroism (CD) spectroscopy is a widely used analytical method for assessing enantiomeric excess and the conformational structures of chiral molecules, including amino acids. nih.govresearchgate.net The principle relies on the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the CD signal (θ), is linearly correlated with the concentration of the chiral substance within a certain range, allowing for quantitative analysis. nih.gov

Similarly, Optical Rotatory Dispersion (ORD) measures the variation of the specific rotation of a substance with the wavelength of light. wikipedia.org The relationship between ORD and CD is well-defined; the entire ORD spectrum can be calculated if the CD spectrum is known, and vice-versa. wikipedia.org

For the determination of enantiomeric purity, a calibration curve can be constructed by measuring the CD signal for a series of known concentrations of a pure enantiomer. nih.gov In mixtures of enantiomers, CD spectroscopy, sometimes in conjunction with achiral methods like liquid chromatography (LC), can be used to determine the absolute concentrations of each enantiomer. nih.govbohrium.com

Regarding solution conformation, chiroptical spectroscopy is highly sensitive to the three-dimensional structure of molecules. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to compute the expected ECD (Electronic Circular Dichroism) spectra for different stable conformations of a molecule. mdpi.com By comparing the experimentally measured spectrum with the computed spectra, the predominant conformation in solution can be inferred. mdpi.com

While these general principles are applicable to chiral amino acids, the specific experimental data (e.g., wavelengths of CD maxima/minima, molar ellipticity values, specific rotation at different wavelengths) for this compound are not present in the available search results. Therefore, the requested detailed analysis and data tables for this specific compound cannot be generated.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations on Electronic Structure and Reactivity

Quantum mechanical calculations provide fundamental insights into the electronic environment of a molecule, which dictates its chemical properties and reactivity. For a molecule like 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, these methods can elucidate the influence of the fluorine atom and the strained oxetane (B1205548) ring on the amino acid backbone.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules with a good balance between accuracy and computational cost. DFT calculations on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles.

The presence of the electronegative fluorine atom on the oxetane ring is expected to have a significant impact on the electronic properties. Theoretical calculations on similar α-fluorinated oxetanes have shown that the fluorine atom can direct the stereoselectivity of ring-opening reactions through destabilizing electrostatic interactions. nih.gov For this compound, DFT can be used to calculate the distribution of electron density, identifying electron-rich and electron-poor regions. This is crucial for understanding its reactivity.

Furthermore, DFT is employed to calculate various molecular descriptors that quantify reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Exemplary DFT-Calculated Properties for a Model Fluoro-Substituted Amino Acid:

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

This table presents hypothetical data for illustrative purposes, as specific DFT calculations on this compound are not publicly available.

Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate descriptions of molecular orbitals and charge distribution.

For this compound, ab initio calculations could be used to generate detailed molecular orbital plots, visualizing the spatial distribution of the HOMO and LUMO. This would offer a clear picture of where electrophilic and nucleophilic attacks are most likely to occur. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can provide a quantitative measure of the charge on each atom, offering deeper insights into the inductive effects of the 3-fluorooxetan-3-yl substituent.

Conformational Analysis of this compound

The biological activity and physical properties of a flexible molecule like an amino acid are determined by the ensemble of its accessible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The potential energy surface (PES) of this compound is complex due to the rotational freedom around several single bonds. Computational methods can be used to systematically explore this PES to locate the energy minima, which correspond to stable conformations. The oxetane ring itself has a nearly planar and rigid structure which can help to stabilize specific conformations. chemrxiv.org The identification of transition states, which are the energy maxima between minima, is crucial for understanding the dynamics of conformational changes. Theoretical calculations have been used to find transition states in the ring-opening reactions of fluorinated oxetanes, which could be analogous to studying the stability of the oxetane ring in this amino acid. nih.gov

While identifying individual energy minima is important, the molecule exists as a dynamic ensemble of conformations at physiological temperatures. The relative populations of these conformers are determined by their free energies, which can be calculated using statistical thermodynamics based on the vibrational frequencies obtained from quantum mechanical calculations. Understanding the conformational ensemble is key to predicting how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformer.

Molecular Dynamics (MD) Simulations in Different Solvent Environments

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions by solving Newton's equations of motion for all atoms in the system. youtube.com This technique is invaluable for studying the behavior of molecules in solution, providing insights that are not accessible from static quantum mechanical calculations.

For this compound, MD simulations can be performed in various solvent environments, such as water, to understand its solvation properties and how the solvent influences its conformational preferences. The interactions between the amino acid and solvent molecules, particularly water, can be analyzed in detail. For instance, the formation and dynamics of hydrogen bonds between the amino and carboxyl groups and water molecules can be quantified.

The choice of force field, a set of parameters that describes the potential energy of the system, is critical for the accuracy of MD simulations. For a novel amino acid like this, a specific force field would likely need to be developed and validated.

Potential Insights from MD Simulations:

| Simulation Metric | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Stability of the molecular conformation over time |

| Radius of Gyration (Rg) | Compactness of the molecule |

| Radial Distribution Functions (RDFs) | Probability of finding solvent molecules at a certain distance from specific atoms |

This table describes the type of data that would be obtained from MD simulations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Currently, there is a notable absence of published literature detailing the computational prediction and experimental validation of spectroscopic parameters for this compound. While general computational methods for predicting spectroscopic data are well-established, specific studies for this compound are not available.

In principle, Density Functional Theory (DFT) is a powerful tool for predicting a range of spectroscopic parameters. nih.gov Methods like B3LYP or M06-2X with appropriate basis sets such as 6-311+G(d,p) are commonly employed for the conformational analysis and subsequent calculation of spectroscopic data for amino acids and their derivatives. nih.gov Such calculations could provide theoretical values for:

NMR Spectroscopy: Prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. The fluorine atom in the oxetane ring is expected to have a significant influence on the chemical shifts of nearby protons and carbons. nih.govnih.gov Comparing these predicted values with experimentally obtained spectra would be crucial for structure confirmation and for validating the computational model. The development of force field parameters for fluorinated amino acids, often used in molecular dynamics simulations, relies on accurate quantum mechanical calculations of electrostatic potentials. nih.gov

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies corresponding to characteristic functional groups, such as the C-F bond, the oxetane ring vibrations, the amino group (N-H stretching and bending), and the carboxylic acid group (C=O and O-H stretching). These predicted frequencies, when scaled appropriately, can be compared with experimental IR spectra.

Mass Spectrometry: While not directly a spectroscopic parameter in the same vein as NMR or IR, computational methods can predict fragmentation patterns observed in mass spectrometry, aiding in structural elucidation.

A general strategy for the accurate computation of spectroscopic properties involves identifying all low-energy conformers of the molecule in the gas phase or in solution, followed by the calculation of spectroscopic parameters for each conformer and subsequent Boltzmann averaging. rsc.orgresearchgate.net This approach has been successfully applied to other complex amino acids. rsc.org However, without experimental data for this compound, any purely theoretical predictions remain unvalidated.

Theoretical Insights into Reaction Mechanisms Involving this compound

Detailed theoretical investigations into the reaction mechanisms specifically involving this compound have not been reported in the scientific literature. However, computational studies on related fluorinated and oxetane-containing molecules can offer general insights into potential reaction pathways.

DFT calculations are a primary method for exploring reaction mechanisms, allowing for the determination of transition state geometries and activation energies. nih.govrsc.org For this compound, theoretical studies could elucidate mechanisms such as:

Peptide Bond Formation: Modeling the reaction with another amino acid would provide insights into the reactivity of the amino or carboxyl group, potentially influenced by the electron-withdrawing nature of the fluoro-oxetenyl substituent. The proximity of the fluorine atom to the amino acid backbone can decrease the nucleophilicity of the amino group and increase the acidity of the carboxylic acid. mdpi.com

Ring-Opening Reactions of the Oxetane Moiety: The oxetane ring can undergo ring-opening reactions under various conditions. Theoretical calculations could predict the regioselectivity and stereoselectivity of such reactions, which are known to be influenced by the presence and position of fluorine atoms. researchgate.netacs.org For instance, theoretical energy barriers can be calculated to understand the preference for nucleophilic attack at different positions of the oxetane ring. acs.org

Metabolic Pathways: Computational studies could predict potential sites of metabolic transformation, such as oxidation or other enzymatic modifications. The presence of fluorine can significantly alter the metabolic stability of a molecule. acs.org

A plausible reaction mechanism for the synthesis of related fluorinated heterocycles has been elucidated using DFT, starting from condensation reactions to form iminium cations, followed by nucleophilic addition and cyclization. mdpi.com Similar approaches could be applied to understand the synthesis and reactivity of this compound.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

There are no specific Quantitative Structure-Reactivity Relationship (QSRR) studies available for this compound. QSRR models are developed to correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical reaction.

For a series of analogs of this compound, a QSRR study could be developed by:

Synthesizing a Library of Compounds: This would involve creating derivatives with variations in the substituents on the oxetane ring or the amino acid backbone.

Measuring Reactivity: The reaction rates for a specific transformation (e.g., peptide coupling, enzyme inhibition) would be experimentally determined for each compound in the library.

Calculating Molecular Descriptors: A wide range of quantum chemical and topological descriptors would be calculated for each molecule. These can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and hydrophobicity indices. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed reactivity.

Such a QSRR model could then be used to predict the reactivity of new, unsynthesized analogs, thereby guiding the design of novel compounds with desired properties. The use of unnatural amino acids in developing highly selective substrates for enzymes has demonstrated the power of exploring a wide chemical space, a process that could be enhanced by QSRR. nih.gov

Reaction Mechanisms and Chemical Reactivity

Reactivity of the Oxetane (B1205548) Ring under Various Conditions

The oxetane ring, a four-membered ether, possesses considerable ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions. nih.gov The introduction of a fluorine atom at the 3-position is expected to significantly influence the ring's reactivity through strong electron-withdrawing effects.

The ring-opening of oxetanes can be initiated by both nucleophiles and electrophiles, often requiring acid or base catalysis. The regioselectivity of the attack is a key consideration.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The presence of the electron-withdrawing fluorine atom at C3 would likely disfavor the formation of a carbocation at this position. Therefore, nucleophilic attack is anticipated to occur preferentially at the less sterically hindered and more electronically favorable C2 or C4 positions of the oxetane ring. Studies on related fluoroalkylidene-oxetanes have shown that Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can effectively catalyze ring-opening. beilstein-journals.org For instance, the reaction of fluoroalkylidene-oxetanes with nucleophiles in the presence of an acid can lead to the formation of tetrasubstituted fluoroalkenes. beilstein-journals.org In the context of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, intramolecular ring-opening, where the carboxylate or a derivative acts as the nucleophile, could lead to the formation of lactones, a phenomenon observed in related oxetane-containing carboxylic acids. news-medical.net

Base-Catalyzed/Nucleophilic Ring-Opening: Under basic or neutral conditions, strong nucleophiles can directly attack one of the ring carbons. The electronic influence of the fluorine atom is critical in directing this attack. Theoretical and practical studies on α-fluorinated oxetanes suggest that electronic effects, rather than steric hindrance, can govern the regioselectivity of the ring-opening. researchgate.net For example, the reaction of fluoroalkylidene-oxetanes with bromide ions showed that the electronic repulsion between the incoming nucleophile and the fluorine atom can direct the outcome of the reaction. researchgate.net

A summary of representative ring-opening reactions on related oxetane systems is provided in the table below.

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| Fluoroalkylidene-oxetane | HBr/AcOH, Et₂O, 0-20 °C | β-Hydroxymethyl-α-fluorolactone, β-bromomethyl-α-fluorolactone | news-medical.net |

| n-Octyl substituted fluoroalkylidene-oxetane | TBAB, BF₃·OEt₂, CH₂Cl₂ | E-isomer of bromoalkylated product | beilstein-journals.org |

| 3-Substituted Oxetanes | Aromatic Amines, Chiral Phosphoric Acid Catalyst | Asymmetric ring-opened products | acs.org |

Strong acidic conditions can lead to polymerization or decomposition, a common pathway for strained cyclic ethers. The presence of the α-amino acid functionality could potentially lead to complex degradation pathways involving both the ring and the side chain. For instance, some oxetane-carboxylic acids have been observed to be unstable, readily isomerizing to lactones upon standing at room temperature or with gentle heating. sciencedaily.com

Metabolic studies on compounds containing 3-monosubstituted oxetane rings have indicated that one major metabolic route involves oxidation of the bridging methylene (B1212753) carbons, leading to N-dealkylation in the case of N-alkylated derivatives. acs.org Another observed pathway is the scission of the oxetane ring, resulting in the formation of diol and hydroxy acid metabolites. acs.org The introduction of fluorine is known to enhance metabolic stability, which is a primary reason for incorporating fluorinated motifs into bioactive molecules. fu-berlin.denih.gov Therefore, the 3-fluorooxetane (B1316920) group in the title compound is expected to be more resistant to metabolic degradation compared to its non-fluorinated counterpart.

Reactions of the Amino and Carboxyl Functional Groups

The amino and carboxyl groups of this compound exhibit the characteristic reactivity of α-amino acids. These include acylation, alkylation, esterification, and amide bond formation (peptide coupling).

N-Acylation and N-Alkylation: The primary amino group can be readily acylated by acid chlorides or anhydrides to form amides. Protective groups commonly used in peptide synthesis, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), can be introduced under standard conditions. N-alkylation can also be achieved, though it may require more specific conditions to avoid over-alkylation.

Esterification: The carboxyl group can be converted to an ester, for example, by reaction with an alcohol under acidic catalysis or by using alkylating agents like alkyl halides in the presence of a base. libretexts.org The choice of esterification method needs to consider the stability of the oxetane ring to acidic conditions.

Peptide Coupling: As an amino acid, this compound can be coupled with other amino acids or amines to form peptides. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the formation of the amide bond.

Stereoselective Reactions Involving this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as enantiomers. Stereoselective synthesis of this amino acid is crucial for its potential applications in medicinal chemistry.

The asymmetric synthesis of α-amino acids is a well-established field. Methods for preparing enantiomerically pure fluorinated amino acids often involve the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. nih.gov For instance, asymmetric reduction of an iminoester precursor has been used to produce amines with high enantiomeric excess, which are then converted to the desired amino acid. nih.gov Another approach involves the use of chiral catalysts, such as chiral phosphoric acids, to control the stereochemistry of reactions. acs.org

While specific studies on the stereoselective synthesis of this compound are not widely reported, methods developed for other quaternary α-amino acids could be adapted. For example, enantioselective alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst could potentially be used to introduce the 3-fluorooxetan-3-yl group stereoselectively.

Mechanistic Studies of Derivatization Reactions

Derivatization of amino acids is often performed to enhance their volatility for gas chromatography (GC) analysis or to improve their chromatographic behavior and detection in liquid chromatography (LC). mendelchemicals.comresearchgate.net The derivatization of this compound would follow established mechanisms for amino acids.

Silylation: This is a common derivatization technique where active hydrogens on the amino and carboxyl groups are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mendelchemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are typically used. The reaction proceeds via nucleophilic attack of the amino and carboxylate groups on the silicon atom of the silylating agent. mendelchemicals.com

Acylation/Esterification with Chloroformates: Alkyl chloroformates, such as ethyl chloroformate or isobutyl chloroformate, react with both the amino and carboxyl groups in an aqueous medium. researchgate.netlibretexts.org The proposed mechanism involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol to form the ester. researchgate.net The amino group is simultaneously acylated.

Derivatization for Fluorescence Detection: Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), are used to introduce a fluorescent tag onto the primary amino group, enabling highly sensitive detection. libretexts.orgresearchgate.net A modified OPA derivatization using a thiol containing a trifluoromethyl (CF₃) group has been developed for ¹⁹F NMR-based amino acid analysis. acs.org

A summary of common derivatization reagents for amino acids is presented below.

| Derivatization Reagent | Functional Group(s) Targeted | Purpose | Reference |

| MTBSTFA | -NH₂, -COOH, (-OH, -SH) | GC analysis (forms TBDMS derivatives) | mendelchemicals.com |

| Alkyl Chloroformates (e.g., Isobutyl Chloroformate) | -NH₂, -COOH | GC-MS analysis (forms N-alkoxycarbonyl alkyl esters) | researchgate.net |

| Diethyl ethoxymethylenemalonate (DEEMM) | Amino compounds | LC-MS/MS analysis | researchgate.net |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | LC with fluorescence or MS detection | researchgate.net |

Catalytic Transformations Utilizing this compound as Substrate

The unique structure of this amino acid makes it an interesting substrate for various catalytic transformations.

Catalytic Ring-Opening/Rearrangement: As mentioned, Lewis acids can catalyze the ring-opening of the oxetane. nih.gov Chiral Lewis or Brønsted acids could potentially be used to achieve enantioselective ring-opening reactions, leading to chiral, non-cyclic products. researchgate.net

Catalytic Functionalization: The amino acid itself, or its derivatives, could serve as a ligand in transition metal catalysis. The oxetane oxygen, along with the amino and carboxyl groups, could coordinate to a metal center, influencing the reactivity and selectivity of a catalytic process.

Enzymatic Transformations: Enzymes are highly specific catalysts. It is conceivable that certain enzymes could recognize and transform this compound. For example, aminotransferases could potentially catalyze the reversible transfer of the amino group. However, the bulky and fluorinated oxetane substituent might pose a steric and electronic challenge for many natural enzymes.

Recent advances in chemistry have led to novel catalytic methods for synthesizing fluorinated oxetanes from epoxides using copper catalysts, highlighting the ongoing interest in developing catalytic routes to and from such structures. news-medical.netsciencedaily.comazolifesciences.com While these are synthesis methods, they underscore the potential for catalytic manipulation of the oxetane ring.

Applications As a Building Block in Chemical Synthesis

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid into peptide sequences is a promising strategy to achieve these goals.

The synthesis of peptides incorporating this sterically demanding amino acid can be achieved using established solid-phase peptide synthesis (SPPS) or solution-phase coupling methods. The synthetic route to the amino acid itself is a critical first step, often involving multi-step sequences. Once obtained, the protected amino acid can be incorporated into a growing peptide chain. Challenges in the coupling efficiency can arise due to the steric hindrance around the α-carbon, potentially requiring optimized coupling reagents and conditions to achieve high yields.

Research in the broader area of oxetane-containing peptides has demonstrated the feasibility of their synthesis. For instance, novel oxetanyl peptides have been synthesized where an amide bond is replaced by a non-hydrolyzable oxetanylamine fragment. nih.govacs.org This approach creates pseudo-dipeptides with similar hydrogen bonding patterns to natural peptides but with enhanced stability. nih.govacs.org The synthesis often relies on standard peptide coupling techniques, making it adaptable for various amino acid combinations. acs.org

| Research Focus | Synthetic Strategy | Key Findings |

| Oxetanyl Peptide Synthesis | Replacement of amide bond with oxetanylamine | Development of a versatile strategy for incorporating oxetane (B1205548) fragments into peptide backbones using standard coupling methods. acs.org |

| Oxetane-containing Tripeptide Motifs | Conjugate addition to 3-(nitromethylene)oxetane | A new class of peptidomimetics was synthesized, and their structure was elucidated through X-ray diffraction and molecular dynamics. nih.gov |

The incorporation of this compound into a peptide backbone is expected to have a significant impact on its local and global conformation. The rigid oxetane ring introduces a high degree of conformational constraint, limiting the rotational freedom around the peptide backbone. This can be a powerful tool to stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity.

The fluorine atom further influences the peptide's conformation through steric and electronic effects. The gauche effect between the fluorine atom and the oxetane oxygen or other backbone substituents can favor specific rotamers. Furthermore, the electron-withdrawing nature of fluorine can affect the acidity of the amide N-H and the basicity of the carbonyl oxygen, potentially altering hydrogen bonding patterns within the peptide and with its biological target. Studies on oxetane-containing peptides have shown that the oxetane moiety can induce a conformational bias. nih.gov Conformational analysis of oxetane β-amino acid oligomers has revealed the adoption of well-defined secondary structures in solution, stabilized by 10-membered hydrogen-bonded rings comparable to β-turns in α-amino acid peptides. acs.org

| Structural Element | Conformational Influence |

| Oxetane Ring | Introduces significant conformational rigidity, restricting backbone dihedral angles. Can act as a conformational lock. acs.org |

| Fluorine Atom | Influences local conformation through steric and electronic effects (gauche effect). acs.org |

| Quaternary α-Carbon | Further restricts conformational freedom, promoting specific secondary structures. |

The concept of modifying the peptide backbone to create pseudopeptides and azapeptides is a well-established strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity. Pseudopeptides contain non-amide bond isosteres, while in azapeptides, one or more α-carbons of the amino acid residues are replaced by a nitrogen atom.

The incorporation of this compound into such modified backbones represents an exciting frontier. For instance, an aza-analog would involve this amino acid's side chain attached to a hydrazone or semicarbazide (B1199961) backbone. The synthesis of azapeptides has been actively developed, and their unique conformational properties have been studied. researchgate.net The introduction of the fluoro-oxetanyl moiety into these scaffolds could lead to novel structures with unique three-dimensional arrangements and biological profiles. The structural impact of aza-amino acids on peptide structure has been shown to be significant, with the potential to induce specific turns and conformations. acs.org

Asymmetric Synthesis of Complex Molecules

The chirality and unique structural features of this compound make it a potentially valuable tool in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol.

Chiral ligands are essential components of many catalytic systems used for asymmetric transformations. Amino acids and their derivatives are frequently used as the chiral backbone for the synthesis of these ligands. While the direct use of this compound in chiral ligand design is not yet extensively documented, its structure suggests significant potential.

A chiral ligand incorporating this amino acid could be designed to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction. The rigid oxetane ring could provide a well-defined and predictable steric environment around the metal center, while the fluorine atom could modulate the electronic properties of the ligand and its interaction with the metal. The development of chiral ligands from amino acids is a mature field, offering a solid foundation for the future design of ligands based on this novel amino acid.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Amino acid-derived chiral auxiliaries are widely used in asymmetric synthesis.

The application of this compound as a chiral auxiliary is a promising but currently underexplored area. Its rigid structure could provide excellent stereodifferentiation in reactions such as enolate alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The fluorine atom could further enhance diastereoselectivity through dipole-dipole interactions and steric effects. The development of new chiral auxiliaries is an ongoing effort in organic synthesis, and the unique properties of this fluoro-oxetanyl amino acid make it a compelling candidate for future investigation.

Development of Novel Organic Reactions and Methodologies

The introduction of the 3-fluorooxetan-3-yl moiety into an amino acid structure presents both challenges and opportunities for the development of new synthetic methods. The strained oxetane ring, coupled with the high electronegativity of the fluorine atom, influences the reactivity of the entire molecule. Researchers have begun to explore the unique chemical behavior of this compound to devise novel organic reactions.

Recent studies have focused on leveraging the properties of fluorinated oxetanes to create new catalytic transformations. For instance, methods for the synthesis of fluorinated oxetanes from epoxides using copper catalysis have been pioneered, highlighting the growing interest in accessing these valuable motifs. news-medical.netsciencedaily.com While not directly involving this compound, these advancements in synthesizing the core structure are crucial for its availability as a building block. The development of ring-opening reactions of functionalized oxetanes provides a pathway to tri- and tetra-substituted alkenes, including fluoroalkenes, which can serve as precursors to complex molecules. sorbonne-nouvelle.fr The reactivity of the amino acid portion, such as through reductive amination or peptide coupling, in concert with the unique characteristics of the fluorooxetane ring, is an active area of investigation aimed at creating new reaction cascades and diversification strategies.

Synthesis of Natural Product Analogs and Derivatives

Natural products are a rich source of inspiration for drug discovery. The incorporation of unique structural motifs, such as the 3-fluorooxetan-3-yl group, into natural product scaffolds can lead to analogs with improved pharmacological properties, including enhanced metabolic stability and binding affinity. The use of fluorinated amino acids, in general, has become a key strategy in medicinal chemistry for these reasons. walshmedicalmedia.com

While specific examples detailing the use of this compound in the synthesis of natural product analogs are still emerging in the literature, the principle is well-established. Diversity-oriented synthesis (DOS) strategies often employ unique building blocks to rapidly generate libraries of compounds with diverse structural features. nih.gov Amino acetophenones, for example, have been used as starting materials for the synthesis of analogs of flavones, coumarins, and other natural products. nih.gov It is anticipated that this compound will serve a similar role, allowing for the creation of novel analogs of peptides and other natural products where the introduction of the fluorooxetane moiety can modulate biological activity.

Fluorine-18 (B77423) Labeling for Radiochemistry Research

The development of novel radiotracers for PET imaging is a critical area of research for disease diagnosis and monitoring. The short-lived positron-emitting isotope, fluorine-18 (¹⁸F), is the most widely used radionuclide for PET due to its favorable decay properties. beilstein-journals.org The synthesis of ¹⁸F-labeled amino acids is of particular interest for imaging tumors and other metabolic processes.

Precursor Synthesis for [¹⁸F]-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

The synthesis of a suitable precursor is the first and often most challenging step in developing a new ¹⁸F-labeled radiotracer. For the radiosynthesis of [¹⁸F]-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid, the precursor must contain a leaving group that can be readily displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.

Common strategies for preparing precursors for radiofluorination involve the introduction of a leaving group such as a tosylate, mesylate, or a nitro group on the molecule at the position where the ¹⁸F is to be introduced. For aromatic systems, stannyl (B1234572) or boronic ester precursors are often used for copper-mediated or palladium-mediated radiofluorination reactions. sciencedaily.comnih.gov In the context of oxetane-containing compounds, synthetic routes often start from commercially available oxetan-3-one.

A plausible synthetic route to a precursor for [¹⁸F]-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid would involve the synthesis of a protected 2-amino-2-(3-hydroxyoxetan-3-yl)acetic acid derivative. The hydroxyl group could then be converted to a suitable leaving group, such as a tosylate or a nosylate, to facilitate the subsequent nucleophilic fluorination with [¹⁸F]fluoride. The amino and carboxylic acid functionalities would need to be protected throughout this sequence to prevent side reactions.

Table 1: Potential Precursors for the Radiosynthesis of [¹⁸F]-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

| Precursor Structure | Leaving Group | Protecting Groups |

| Protected 2-amino-2-(3-tosyloxyoxetan-3-yl)acetic acid | Tosylate (-OTs) | Boc, Fmoc, Trityl (for amine); Methyl, Ethyl, t-Butyl ester (for acid) |

| Protected 2-amino-2-(3-nosyloxyoxetan-3-yl)acetic acid | Nosylate (-ONs) | Boc, Fmoc, Trityl (for amine); Methyl, Ethyl, t-Butyl ester (for acid) |

| Protected 2-amino-2-(3-nitrooxetan-3-yl)acetic acid | Nitro group (-NO₂) | Boc, Fmoc, Trityl (for amine); Methyl, Ethyl, t-Butyl ester (for acid) |

Note: This table is based on established radiochemical principles and represents hypothetical, albeit likely, precursor structures.

Radiosynthesis Strategies and Challenges

The radiosynthesis of [¹⁸F]-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid would typically involve the nucleophilic substitution of the leaving group on the precursor with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. This reaction is usually carried out in an aprotic solvent in the presence of a phase-transfer catalyst, such as a kryptofix [K2.2.2]/potassium carbonate complex, to enhance the nucleophilicity of the fluoride (B91410) ion.

Reaction Scheme: General Radiosynthesis of [¹⁸F]-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid

Challenges in Radiosynthesis: Several challenges are inherent in the radiosynthesis of this compound.

Reaction Conditions: The reaction conditions, including temperature, reaction time, and the choice of solvent, must be carefully optimized to achieve a high radiochemical yield (RCY) within the short half-life of ¹⁸F (109.7 minutes).

Precursor Stability: The precursor must be stable under the reaction conditions to avoid decomposition and the formation of radiochemical impurities. The strained oxetane ring may be susceptible to opening under harsh conditions.

Deprotection: The final deprotection step to remove the protecting groups from the amino and carboxylic acid functions must be rapid and efficient, and the conditions must not lead to the degradation of the final product.

Purification: The crude reaction mixture will need to be purified, typically using high-performance liquid chromatography (HPLC), to isolate the final radiotracer in high radiochemical and chemical purity, suitable for in vivo applications.

Table 2: Key Parameters in the Radiosynthesis of [¹⁸F]-Labeled Amino Acids

| Parameter | Typical Conditions/Considerations |

| [¹⁸F]Fluoride Activation | Azeotropic drying with acetonitrile; Elution with K₂CO₃/Kryptofix [K2.2.2] |

| Reaction Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN) |

| Reaction Temperature | 80 - 150 °C |

| Reaction Time | 5 - 20 minutes |

| Deprotection Reagents | Acidic (e.g., HCl) or basic (e.g., NaOH) hydrolysis |

| Purification Method | Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) |

This table provides a general overview of parameters common in the field of ¹⁸F-radiochemistry.

Advanced Research in Biological System Probes (Non-Clinical/In Vitro Focus)

Due to a lack of available scientific literature and detailed research findings, it is not possible to provide a comprehensive analysis of "this compound" according to the requested outline. Extensive searches for specific data on the design principles for molecular probes, in vitro molecular recognition events, enzyme-substrate analogue interactions, and structural biology investigations involving this particular compound did not yield any specific scholarly articles or detailed experimental data.

The absence of information in peer-reviewed journals and other scientific databases prevents a thorough discussion on the following topics as they relate to this compound:

Advanced Research in Biological System Probes Non Clinical/in Vitro Focus

Structural Biology Investigations of Compound-Biomolecule Complexes:No structural data, such as X-ray crystallography or NMR spectroscopy, for complexes of this compound with biomolecules are present in the public domain.

Consequently, the creation of detailed research findings and interactive data tables as requested is not feasible.

X-ray Crystallography of Co-Crystals

X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules, including the detailed interactions between a ligand and its protein target. By co-crystallizing "2-Amino-2-(3-fluorooxetan-3-yl)acetic acid" with a target protein, researchers can visualize the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and the conformational changes in both the ligand and the protein upon binding.

As of the latest literature review, specific X-ray crystallography data for co-crystals of "this compound" with any biological target are not publicly available. Research in this area would typically involve the high-level expression and purification of the target protein, followed by the setup of crystallization trials with the addition of the compound. Successful diffraction-quality co-crystals would then be analyzed using synchrotron X-ray sources to solve the structure.

The anticipated data from such studies would be presented in a table format, detailing the crystallographic data and refinement statistics.

Table 7.5.1.1: Hypothetical X-ray Crystallography Data for a "this compound"-Protein Co-crystal

| Parameter | Value |

|---|---|

| PDB ID | Not Available |

| Resolution (Å) | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions (Å, °) | a, b, c = Not Available; α, β, γ = Not Available |

| Protein Target | Not Available |

| Ligand | (R/S)-2-Amino-2-(3-fluorooxetan-3-yl)acetic acid |

| Key Interacting Residues | Not Available |

| Hydrogen Bond Distances (Å) | Not Available |

NMR Spectroscopy of Binding Events

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the specific atoms involved in the interaction. For "this compound," ¹⁹F NMR is particularly advantageous due to the fluorine atom in the oxetane (B1205548) ring, which serves as a sensitive probe with a clean spectral window, free from background signals from the biological matrix.

Despite the potential of this technique, there are currently no published NMR spectroscopy studies detailing the binding events of "this compound" with biological targets. Such research would typically involve titrating a solution of the target protein with the compound and observing changes in the NMR spectra. Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) mapping are commonly employed.

The findings from NMR studies are often summarized in data tables that quantify the binding interactions.

Table 7.5.2.1: Illustrative NMR Binding Data for "this compound"

| Technique | Parameter | Result |

|---|---|---|

| ¹H-¹⁵N HSQC | Perturbed Residues | Not Available |

| ¹⁹F NMR | Chemical Shift Change (Δδ) upon Binding (ppm) | Not Available |

| STD NMR | Ligand Epitope Mapping | Not Available |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | Not Available |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 2-Amino-2-(3-fluorooxetan-3-yl)acetic acid is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability.

Flow chemistry performs chemical reactions in a continuously flowing stream, which allows for superior heat and mass transfer, crucial for managing potentially hazardous or exothermic reactions often involved in fluorination. acs.org An integrated flow system could facilitate a multi-step synthesis, for instance, by first generating key intermediates like aldimines in situ, followed by subsequent reactions such as electrochemical carboxylation to build the amino acid structure. acs.org This approach minimizes the handling of toxic reagents like cyanides, which are used in conventional methods like the Strecker synthesis. rsc.org

Automated synthesis platforms, which can integrate various components like HPLC pumps, valves, and detectors, are transforming peptide and protein synthesis. nih.govflowchemistry.com These systems can dramatically reduce the time required for incorporating amino acid residues, from hours to a matter of minutes. nih.gov Such platforms could be adapted for the efficient production of peptides containing this compound, enabling rapid screening of new biomolecules. The use of supported reagents and scavengers within a flow process allows for the synthesis of di- and tripeptides in high purity without the need for traditional, time-consuming purification steps. durham.ac.uk

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Flow Chemistry / Automated Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Safety | Handling of toxic/unstable intermediates | In situ generation and immediate use of hazardous reagents acs.org |

| Scalability | Often challenging | More straightforward scale-up |

| Control | Limited control over reaction parameters | Precise control of temperature, pressure, and residence time |

| Purification | Often requires extensive chromatography | Can incorporate in-line purification steps durham.ac.uk |

This table illustrates the general advantages of flow chemistry and automated synthesis over traditional batch methods, based on findings from various studies.

Applications in Materials Science (e.g., as monomers in functional polymers)

The bifunctional nature of this compound, possessing both an amino acid group and a reactive oxetane (B1205548) ring, makes it a promising monomer for the creation of novel functional polymers.

Oxetanes are known to undergo cationic ring-opening polymerization to form polyethers. wikipedia.orgradtech.org Polymers derived from oxetanes, known as polyoxetanes, can range from liquids to crystalline solids depending on the substituents. wikipedia.org The incorporation of this compound into a polymer backbone could yield materials with a unique combination of properties. The polyether chain provides flexibility and a somewhat polar network, while the amino acid and fluorine components introduce specific functionalities. oup.com

The amino acid portion of the molecule offers sites for further chemical modification or for creating specific interactions, such as hydrogen bonding, which can influence the polymer's secondary structure and bulk properties. The development of polymers from monomers like this could lead to new materials for a variety of applications, from advanced coatings to biocompatible materials.

Green Chemistry Approaches to the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. Future research into the synthesis of this compound will likely focus on more sustainable methodologies.

A key goal of green chemistry is to produce important chemicals from renewable resources instead of nonrenewable petroleum feedstocks. rsc.orgpnas.org Researchers are exploring chemocatalytic methods to synthesize amino acids from biomass. rsc.org Another approach involves using waste products like carbon dioxide (CO2) as a feedstock. For example, a sustainable method has been developed to convert waste CO2 and nitrophenyl ethane (B1197151) into the amino acid L-phenylalanine using sunlight as an energy source. sustainabilitymatters.net.authechemicalengineer.com Such strategies could potentially be adapted for the synthesis of novel amino acids.

The choice of fluorinating agent is also critical. Traditional methods often use hazardous reagents, but greener alternatives are being developed. numberanalytics.comnumberanalytics.com These include less toxic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor, as well as electrochemical fluorination, which avoids hazardous reagents altogether. numberanalytics.comnumberanalytics.com Catalytic methods that use metal fluoride (B91410) salts, a more sustainable fluorine source, are also being explored to improve the efficiency and safety of fluorination reactions. nottingham.ac.ukresearchgate.net For instance, a recyclable imidazolium-based reagent has been shown to be effective for the nucleophilic fluorination of various organic substrates under milder conditions. acs.org

Table 2: Examples of Green Chemistry Principles in Chemical Synthesis

| Green Chemistry Principle | Application Example | Reference |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis of amino acids from biomass. | rsc.org |

| Waste Valorization | Conversion of waste CO2 into L-phenylalanine. | sustainabilitymatters.net.authechemicalengineer.com |

| Safer Reagents | Use of less toxic fluorinating agents like NFSI and Selectfluor. | numberanalytics.com |

| Catalysis | Catalytic fluorination using metal fluoride salts. | nottingham.ac.ukresearchgate.net |

| Energy Efficiency | Use of sunlight as an energy source in photocatalysis. | sustainabilitymatters.net.au |

This table provides examples of how green chemistry principles are being applied to chemical synthesis, with potential relevance for the production of this compound.

Development of Advanced Analytical Techniques for Compound Characterization

The precise characterization of this compound and molecules containing it relies on a suite of advanced analytical techniques. The presence of the fluorine atom, in particular, allows for the powerful application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.